N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide
Overview
Description
N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethyl group imparts significant stability and reactivity, making it a valuable compound in medicinal chemistry, materials science, and other areas of research.
Mechanism of Action
Target of Action
It is worth noting that thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The introduction of a trifluoromethyl group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
Result of Action
Thiophene derivatives are known to have a variety of biological effects, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2,2,2-trifluoroethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an intermediate amide bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiophene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoroethyl)isatin ketimine: Another fluorinated compound with applications in organic synthesis and medicinal chemistry.
2,2,2-trifluoroethyl trifluoromethanesulfonate: Used as a trifluoroethylating agent in the synthesis of fluorinated amino acids.
Uniqueness
N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a trifluoroethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)4-11-6(12)5-2-1-3-13-5/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKSZICJVPCAAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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